Cas no 853953-30-7 (4-BENZYLOXY-3-CHLORO-BENZONITRILE)

4-Benzyloxy-3-chloro-benzonitrile is a substituted benzonitrile derivative characterized by the presence of a benzyloxy group at the 4-position and a chloro substituent at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution and coupling reactions, while the benzyloxy moiety offers potential for further functionalization. Its well-defined structure and stability under standard conditions make it suitable for controlled synthetic applications. The chloro substituent provides an additional site for selective modifications, broadening its utility in multi-step synthesis.
4-BENZYLOXY-3-CHLORO-BENZONITRILE structure
853953-30-7 structure
Product Name:4-BENZYLOXY-3-CHLORO-BENZONITRILE
CAS No:853953-30-7
MF:C14H10ClNO
MW:243.688302516937
MDL:MFCD06629762
CID:1845663
PubChem ID:2236379
Update Time:2025-10-30

4-BENZYLOXY-3-CHLORO-BENZONITRILE Chemical and Physical Properties

Names and Identifiers

    • 4-BENZYLOXY-3-CHLORO-BENZONITRILE
    • 3-chloro-4-phenylmethoxybenzonitrile
    • 853953-30-7
    • D77249
    • CS-B1030
    • 4-(Benzyloxy)-3-chlorobenzonitrile
    • DB-076341
    • SR-01000298721-1
    • SR-01000298721
    • 142247-74-3
    • DTXSID30367138
    • SB39048
    • AKOS008968245
    • MDL: MFCD06629762
    • Inchi: 1S/C14H10ClNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
    • InChI Key: XAYYQCASMKDXRD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C=CC=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 243.0450916g/mol
  • Monoisotopic Mass: 243.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 33Ų

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4-BENZYLOXY-3-CHLORO-BENZONITRILE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:853953-30-7)4-BENZYLOXY-3-CHLORO-BENZONITRILE
Order Number:A1042797
Stock Status:in Stock
Quantity:1g/5g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:14
Price ($):1061.0/4249.0/583.0
Email:sales@amadischem.com

Additional information on 4-BENZYLOXY-3-CHLORO-BENZONITRILE

Professional Introduction to 4-BENZYLOXY-3-CHLORO-BENZONITRILE (CAS No. 853953-30-7)

4-BENZYLOXY-3-CHLORO-BENZONITRILE, identified by its Chemical Abstracts Service (CAS) number 853953-30-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzonitrile class, characterized by the presence of a nitrile group (-CN) attached to an aromatic benzene ring. The structural features of 4-benzyloxy-3-chloro-benzonitrile include both a benzyloxy substituent at the para position and a chloro group at the meta position, which contribute to its unique chemical properties and reactivity.

The synthesis and application of 4-benzyloxy-3-chloro-benzonitrile have been extensively explored in recent years, particularly in the development of novel pharmaceutical agents. The benzyloxy group enhances the solubility and bioavailability of the compound, making it a valuable intermediate in drug design. Additionally, the chloro substituent introduces electrophilic characteristics, facilitating further functionalization through nucleophilic substitution reactions. These attributes have positioned 4-benzyloxy-3-chloro-benzonitrile as a versatile building block in organic synthesis.

In recent scientific literature, researchers have highlighted the potential of 4-benzyloxy-3-chloro-benzonitrile in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing compounds that modulate enzyme activity, particularly those involved in inflammatory and metabolic disorders. The compound’s ability to undergo selective functionalization has allowed chemists to tailor its pharmacophoric properties for specific therapeutic applications.

One notable area of research involves the use of 4-benzyloxy-3-chloro-benzonitrile in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of 4-benzyloxy-3-chloro-benzonitrile, researchers have been able to develop potent inhibitors that selectively target aberrant kinases, offering promising therapeutic strategies. The benzyloxy and chloro groups provide critical interactions with the active sites of these enzymes, enhancing binding affinity and efficacy.

Another significant application of 4-benzyloxy-3-chloro-benzonitrile lies in its role as a precursor for biologically active heterocycles. Heterocyclic compounds are essential scaffolds in drug discovery due to their diverse biological activities and favorable pharmacokinetic properties. Through cyclization reactions initiated by the nitrile group, 4-benzyloxy-3-chloro-benzonitrile can be transformed into complex heterocyclic structures, which exhibit antimicrobial, anti-inflammatory, and anticancer properties. These derivatives have been the subject of numerous preclinical studies, demonstrating their potential as lead compounds for new drugs.

The chemical reactivity of 4-benzyloxy-3-chloro-benzonitrile also makes it valuable in material science applications. For example, it can be used to synthesize functionalized polymers and coatings that exhibit enhanced durability and biocompatibility. The presence of both electron-withdrawing (chloro) and electron-donating (benzyloxy) groups allows for fine-tuning of polymer properties, making this compound a useful tool in advanced material design.

Recent advancements in green chemistry have also influenced the utilization of 4-benzyloxy-3-chloro-benzonitrile. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. Techniques such as catalytic hydrogenation and solvent-free reactions have been employed to improve the efficiency of producing this compound, aligning with global efforts toward sustainable pharmaceutical manufacturing.

The pharmacological profile of derivatives derived from 4-benzyloxy-3-chloro-benzonitrile continues to be a focal point in medicinal chemistry research. By leveraging computational modeling and high-throughput screening techniques, scientists are identifying novel analogs with improved therapeutic profiles. These efforts aim to address unmet medical needs by developing safer and more effective treatments for complex diseases.

In conclusion,4-BENZYLOXY-3-CHLORO-BENZONITRILE (CAS No. 853953-30-7) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and green chemistry. Its unique structural features enable diverse synthetic transformations, leading to biologically active molecules with potential therapeutic value. As research progresses,4 BENZYLOXY 3 CHLORO BENZONITRILE will likely continue to play a pivotal role in advancing scientific innovation and addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:853953-30-7)4-BENZYLOXY-3-CHLORO-BENZONITRILE
A1042797
Purity:99%/99%/99%
Quantity:1g/5g/500mg
Price ($):1061.0/4249.0/583.0
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